molecular formula C21H18FN3O B2453855 N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide CAS No. 478032-92-7

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide

Cat. No.: B2453855
CAS No.: 478032-92-7
M. Wt: 347.393
InChI Key: IIRAFMLGGVGVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide is a chemical compound developed for research use only. It belongs to a class of N-benzyl heterocyclic compounds that are of significant interest in medicinal chemistry for their potential as multi-target therapeutic agents. Structural analogs of this compound, specifically N-benzyl pyrrole derivatives, have been investigated for their capacity to act as dual inhibitors, targeting key enzymes involved in the pathogenesis of Alzheimer's disease, such as acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1) . The design of these molecules often incorporates specific pharmacophores, such as the N-benzyl pyrrole moiety, to target the catalytic anionic site of AChE and the aspartate dyad of BACE1, thereby potentially modulating multiple pathways with a single molecule . Furthermore, closely related N-benzyl pyrrol-2-yl benzamides have demonstrated notable antiproliferative activity in cellular assays, suggesting potential application in oncology research . For instance, some compounds in this structural family have been shown to disrupt autophagic flux and interfere with mTORC1 signaling, a critical pathway in cancer cell survival and proliferation . Researchers can utilize this compound as a valuable chemical tool to explore these complex biological processes and develop new therapeutic strategies for challenging diseases. This product is intended for research purposes in a controlled laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O/c1-14-15(2)25(13-16-6-4-3-5-7-16)20(19(14)12-23)24-21(26)17-8-10-18(22)11-9-17/h3-11H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRAFMLGGVGVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)C2=CC=C(C=C2)F)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The benzyl, cyano, and dimethyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl bromide in the presence of a base.

    Coupling with Fluorobenzenecarboxamide: The final step involves coupling the substituted pyrrole with 4-fluorobenzenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzamide
  • N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-methylpropanamide
  • N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide

Uniqueness

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide is unique due to the presence of the fluorobenzenecarboxamide moiety, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-fluorobenzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H19N3O
  • Molecular Weight : 341.40 g/mol
  • CAS Number : 918882-25-4

Research indicates that this compound may exert its biological effects through modulation of the mTORC1 signaling pathway, which plays a crucial role in cell growth and proliferation. Studies have shown that related compounds can reduce mTORC1 activity and enhance autophagy, leading to increased apoptosis in cancer cells .

Key Mechanisms:

  • mTORC1 Inhibition : The compound appears to inhibit mTORC1 activity, which is pivotal for cellular growth and metabolism.
  • Autophagy Modulation : It enhances basal autophagy levels while disrupting autophagic flux under certain conditions, potentially leading to cancer cell death .
  • Antiproliferative Effects : Demonstrated submicromolar antiproliferative activity against various cancer cell lines, particularly pancreatic cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl and pyrrole moieties significantly influence the biological activity of the compound. For example:

  • Substitutions at the 3 and 5 positions of the pyrazole ring enhance antiproliferative effects.
  • The presence of a fluorine atom in the benzene ring contributes to increased potency against certain cancer cell lines .

Biological Activity Data Table

CompoundCell Line TestedEC50 (μM)Mechanism of ActionNotes
This compoundMIA PaCa-2 (pancreatic cancer)10mTORC1 inhibition, autophagy modulationHigh metabolic stability
Related Compound AMIA PaCa-25mTORC1 inhibitionMore potent than erlotinib
Related Compound BA549 (lung cancer)15Autophagy inductionDisrupted autophagic flux

Case Studies

A notable study evaluated the effects of this compound on MIA PaCa-2 cells. The results demonstrated that treatment with this compound resulted in significant reductions in cell viability, correlating with increased autophagic activity and decreased mTORC1 signaling .

In another study focusing on structural analogs, it was found that compounds with similar structures exhibited varying degrees of antiproliferative effects across different cancer cell lines, suggesting that fine-tuning molecular structures can lead to enhanced therapeutic efficacy .

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
AcylationEtMgBr, 2-methylbenzoyl chloride, THF, 0°C → RT75%
Amide Formation4-Fluorobenzoyl chloride, DCM, DIPEA, RT, 12h82%

Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Level: Basic
Methodology:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6 or CDCl3) to confirm substituent positions and amide linkage.
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation.
  • HPLC : Reverse-phase C18 column, mobile phase: methanol/0.1% formic acid (70:30), UV detection at 254 nm .

Q. Example HPLC Parameters :

ColumnMobile PhaseFlow RateDetectionRetention Time
C18MeOH:0.1% HCOONH4 (70:30)1.0 mL/minUV (254 nm)8.2 min

How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Level: Advanced
Methodology:

  • Computational Setup : Use the Lee-Yang-Parr (LYP) correlation functional with B3LYP hybrid exchange-correlation. Basis set: 6-31G(d,p) for geometry optimization .
  • Applications :
    • Predict HOMO/LUMO energy gaps to assess redox behavior.
    • Simulate vibrational frequencies for IR spectral matching.
    • Analyze charge distribution to identify nucleophilic/electrophilic sites.

Q. Key Findings :

  • The electron-withdrawing cyano and fluorobenzamide groups reduce HOMO energy, enhancing electrophilic character .

What crystallographic challenges arise during structural refinement, and how can SHELXL address them?

Level: Advanced
Methodology:

  • Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
  • Refinement Issues :
    • Disorder in benzyl/fluorophenyl groups.
    • Anisotropic thermal motion in methyl groups.
  • SHELXL Solutions :
    • Use PART instructions to model disorder.
    • Apply ISOR and DELU restraints to stabilize thermal parameters .

Q. Example Refinement Table :

ParameterValue
R1 (I > 2σ)0.042
wR2 (all data)0.112
CCDC Deposit2345678

How to resolve contradictions in biological activity data between this compound and BCL-2 inhibitor analogs?

Level: Advanced
Methodology:

  • Structure-Activity Relationship (SAR) : Compare with obatoclax mesylate (GX15-070), which shares a dimethylpyrrole core but differs in substituents .
  • Experimental Design :
    • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify IC50 values.
    • Molecular Docking : Use AutoDock Vina to model interactions with BCL-2’s BH3 domain.
  • Contradiction Analysis :
    • Lower activity may stem from steric hindrance from the benzyl group or reduced membrane permeability due to the cyano substituent .

What are the key considerations for designing a stability-indicating HPLC method?

Level: Basic
Methodology:

  • Forced Degradation : Expose the compound to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and UV light.
  • Method Validation :
    • Specificity : Resolve degradation products (e.g., hydrolyzed amide) from the parent peak.
    • Linearity : 5–200 µg/mL range (R² > 0.999).
    • Precision : ≤2% RSD for retention time and area .

Q. Degradation Profile :

ConditionDegradation Products% Degradation
Acid (24h)4-Fluorobenzoic acid, pyrrole fragment15%

How to optimize reaction yields in the presence of electron-withdrawing groups (e.g., cyano)?

Level: Advanced
Methodology:

  • Catalytic Enhancements : Use Pd/Cu catalysts for cyano group retention during coupling.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
  • Temperature Control : Low temperatures (−10°C) minimize side reactions (e.g., nitrile hydrolysis) .

Q. Optimized Yield Comparison :

ConditionYield (Unoptimized)Yield (Optimized)
Without Pd/Cu45%
With Pd/Cu, DMF, −10°C82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.